molecular formula C10H16N2O2 B1626981 4,5-Diethoxybenzene-1,2-diamine CAS No. 86723-14-0

4,5-Diethoxybenzene-1,2-diamine

Cat. No.: B1626981
CAS No.: 86723-14-0
M. Wt: 196.25 g/mol
InChI Key: FVJNCXSTCLUVKP-UHFFFAOYSA-N
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Description

4,5-Diethoxybenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O2. It is a derivative of benzene, featuring two ethoxy groups (-OCH2CH3) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Diethoxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4,5-diethoxybenzene-1,2-dinitrobenzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro groups (-NO2) to amino groups (-NH2), yielding this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using catalytic hydrogenation. This method employs hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the nitro groups to amino groups efficiently .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Amides or alkylated amines.

Scientific Research Applications

4,5-Diethoxybenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diethoxybenzene-1,2-diamine involves its interaction with reactive oxygen species (ROS) and free radicals. By donating electrons, the compound neutralizes these harmful species, thereby protecting cells from oxidative damage. This antioxidant activity is crucial in various biological processes, including gene expression, cell proliferation, and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diethoxybenzene-1,2-diamine is unique due to its ethoxy groups, which can influence its solubility, reactivity, and overall chemical behavior compared to its methoxy and methyl analogs. The presence of ethoxy groups can enhance its antioxidant properties and make it more suitable for specific applications in medicine and industry .

Properties

IUPAC Name

4,5-diethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNCXSTCLUVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561872
Record name 4,5-Diethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86723-14-0
Record name 4,5-Diethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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